molecular formula C9H5KN2O2 B5030190 potassium 6-quinoxalinecarboxylate

potassium 6-quinoxalinecarboxylate

Cat. No.: B5030190
M. Wt: 212.25 g/mol
InChI Key: PUIFGVWAHLLAOL-UHFFFAOYSA-M
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Description

Potassium 6-quinoxalinecarboxylate is the potassium salt of 6-quinoxalinecarboxylic acid, a heterocyclic compound featuring a quinoxaline backbone with a carboxylate group at the 6-position. Quinoxaline derivatives are characterized by a fused benzene and pyrazine ring system, which imparts unique electronic properties and reactivity. The potassium salt is likely synthesized via hydrolysis of ester precursors (e.g., methyl or ethyl esters) followed by neutralization with potassium hydroxide, a method analogous to procedures described for related quinoline carboxylates .

Properties

IUPAC Name

potassium;quinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.K/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIFGVWAHLLAOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5KN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares potassium 6-quinoxalinecarboxylate with structurally related quinoxaline and quinoline derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound N/A C₉H₅KN₂O₂ (inferred) 204.26 (calculated) Ionic form; high water solubility; potential pharmaceutical intermediate.
Methyl quinoxaline-6-carboxylate 23088-23-5 C₁₀H₈N₂O₂ 188.19 Ester derivative; lower solubility; used in organic synthesis .
Ethyl 6-nitroquinoxaline-2-carboxylate 4244-38-6 C₁₁H₉N₃O₄ 247.21 Nitro-substituted; electron-withdrawing group enhances reactivity .
6-Hydroxy-5-quinoxalinecarboxylic acid 1160682-26-7 C₉H₆N₂O₃ 190.16 Hydroxyl group introduces hydrogen-bonding potential; possible antioxidant use .
Methyl quinoline-6-carboxylate 38896-30-9 C₁₁H₉NO₂ 187.19 Quinoline-based; distinct ring system affects electronic properties .

Physicochemical Properties

  • Solubility: Potassium salts (e.g., potassium perchlorate, CAS 7778-74-7 ) generally exhibit higher aqueous solubility than their ester or acid counterparts. Methyl quinoxaline-6-carboxylate, for instance, is less polar and likely soluble in organic solvents .

Research Findings and Limitations

  • Structural Insights: The quinoxaline ring system’s aromaticity and electron-deficient nature make it suitable for coordination chemistry, as seen in related compounds .
  • Data Gaps: The absence of explicit CAS numbers or thermodynamic data (e.g., melting point) for this compound limits quantitative comparisons.

Q & A

Q. Q1. What are the standard synthesis protocols for potassium 6-quinoxalinecarboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between quinoxaline precursors and carboxylate-forming agents. Key steps include:

  • Precursor Selection : Use quinoxaline derivatives with reactive carboxyl groups, such as 6-nitroquinoxalinecarboxylic acid, which can be reduced and neutralized with potassium hydroxide to form the carboxylate salt .
  • Reaction Optimization :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactant solubility and reaction kinetics .
    • Temperature Control : Reactions performed at 60–80°C reduce side-product formation while maintaining reasonable reaction rates .
    • pH Adjustment : Neutralization with KOH in aqueous ethanol ensures salt formation without decomposing the quinoxaline core .
      Table 1 : Synthesis Optimization Parameters
ParameterOptimal RangeImpact on Yield
SolventDMF/DMSO+20–30%
Temperature60–80°C+15–25%
Reaction Time4–6 hours+10%

Q. Q2. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoxaline ring substitution pattern and carboxylate group integration. For example, the carboxylate proton signal is absent in potassium salts, replaced by a downfield-shifted carbonyl carbon (~170 ppm in ¹³C NMR) .
  • IR Spectroscopy : A strong absorption band near 1600–1650 cm⁻¹ corresponds to the carboxylate (C=O) stretch .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity >98% and identifies nitro or chloro impurities from precursor reactions .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Methodological Answer: Contradictory biological data often arise from variations in experimental design or compound handling. Strategies include:

  • Standardized Assay Conditions :
    • Use consistent cell lines (e.g., HeLa for anticancer studies) and control for potassium ion interference by comparing results with sodium carboxylate analogs .
    • Preclude solvent artifacts by ensuring DMSO concentrations in biological assays remain <0.1% .
  • Mechanistic Validation :
    • Perform molecular docking studies to verify interactions with target enzymes (e.g., tyrosine kinases) and correlate binding affinity (ΔG values) with observed IC₅₀ discrepancies .
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify non-specific interactions .

Q. Q4. What strategies are recommended for scaling up the synthesis of this compound while maintaining purity and yield?

Methodological Answer: Scale-up challenges include heat dissipation and impurity control. Key strategies:

  • Process Intensification :
    • Employ flow chemistry to maintain precise temperature control and reduce reaction time by 30–40% .
    • Use in-line FTIR or Raman spectroscopy for real-time monitoring of carboxylate formation .
  • Purification Protocols :
    • Recrystallize the product from ethanol/water (3:1 v/v) to remove unreacted precursors and inorganic salts .
    • Implement preparative HPLC for large-scale purification, optimizing gradient elution to separate potassium carboxylate from nitro or chloro byproducts .

Q. Q5. How can researchers design experiments to investigate the electrochemical properties of this compound for material science applications?

Methodological Answer: Electrochemical studies require:

  • Cyclic Voltammetry (CV) Setup :
    • Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 0.1 M KCl electrolyte to study redox behavior. Scan rates of 50–100 mV/s reveal quasi-reversible electron transfer peaks .
  • Spectroelectrochemical Analysis :
    • Couple CV with UV-vis spectroscopy to correlate redox events with spectral changes (e.g., quinoxaline ring reduction at -0.8 V vs. SHE) .

Q. Table 2: Key Spectral Data for this compound (Analogous Derivatives)

TechniqueObserved SignalInterpretationSource
¹H NMR (D₂O)δ 8.2–8.5 (m, 3H, quinoxaline H)Aromatic proton environment
¹³C NMRδ 168.5 (C=O)Carboxylate carbon
IR1610 cm⁻¹ (C=O stretch)Salt formation confirmation
HPLC (RT)5.2 min (254 nm)Purity >98%

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